2-(2,4-difluorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide
Overview
Description
2-(2,4-difluorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C15H10F5NO2 and its molecular weight is 331.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.06316937 g/mol and the complexity rating of the compound is 396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Impact and Degradation
Global Trends in Toxicity Studies : Research has advanced rapidly in understanding the toxicology of herbicides like 2,4-D, focusing on occupational risk, neurotoxicity, resistance, and impact on non-target species. Future studies might explore gene expression and pesticide degradation, suggesting a potential research application in assessing environmental risks and degradation pathways for related compounds (Zuanazzi, Ghisi, & Oliveira, 2020).
Adsorptive Elimination from Water : Studies on acetaminophen's adsorption from water reveal insights into pollutant removal efficiencies and mechanisms, which might be analogous to researching water purification methods or environmental remediation strategies for related compounds (Igwegbe et al., 2021).
Advanced Oxidation Processes for Degradation : Advanced oxidation processes (AOPs) have been applied to degrade acetaminophen in aqueous media, producing various by-products. Such studies could guide the development of environmental degradation strategies for complex organic compounds, including "2-(2,4-difluorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide" (Qutob et al., 2022).
Microbial Degradation of Polyfluoroalkyl Chemicals : Investigating the microbial degradation of polyfluoroalkyl chemicals highlights the potential for bioremediation and the environmental fate of fluorinated compounds. This could imply research applications in studying microbial pathways that degrade or modify fluorinated compounds, including the environmental fate of "this compound" (Liu & Mejia Avendaño, 2013).
Properties
IUPAC Name |
2-(2,4-difluorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F5NO2/c16-10-3-6-13(12(17)7-10)23-8-14(22)21-11-4-1-9(2-5-11)15(18,19)20/h1-7H,8H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFPAQZMONAGDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)COC2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F5NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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